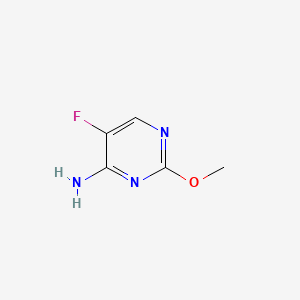

5-Fluoro-2-methoxypyrimidin-4-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYALTIIVASWNSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659957 | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1993-63-1 | |

| Record name | 5-Fluoro-2-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-5-fluoro-2-methoxypyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Fluoro-2-methoxypyrimidin-4-amine chemical properties

An In-Depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4-amine

Authored by: Gemini, Senior Application Scientist

Date: January 10, 2026

Abstract

5-Fluoro-2-methoxypyrimidin-4-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, including a fluorine atom at the C5 position, a methoxy group at C2, and an amino group at C4, impart specific physicochemical properties that make it a valuable building block for the synthesis of complex, biologically active molecules. The strategic placement of the fluorine atom, in particular, can enhance metabolic stability, binding affinity, and lipophilicity of parent compounds, a common strategy in modern drug design.[1][2] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 5-Fluoro-2-methoxypyrimidin-4-amine, tailored for researchers and professionals in drug discovery and development.

Core Chemical Identity and Physicochemical Properties

Proper identification and understanding of the fundamental properties of a chemical entity are paramount for its effective use in research and development.

Nomenclature and Structural Identifiers

-

Common Name: 5-Fluoro-2-methoxypyrimidin-4-amine

-

Synonyms: 4-Amino-5-fluoro-2-methoxypyrimidine, 2-Methoxy-5-fluoro-4-pyrimidinamine[3][4][5][6]

Structural and System Identifiers

| Identifier | Value |

| IUPAC Name | 5-fluoro-2-methoxypyrimidin-4-amine[4][5] |

| SMILES | COC1=NC=C(C(=N1)N)F[4] |

| InChI | InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9)[3][4] |

| InChIKey | BYALTIIVASWNSY-UHFFFAOYSA-N[4] |

Physicochemical Data

The physical properties of this compound are characteristic of a small, functionalized heterocyclic molecule.

| Property | Value | Source(s) |

| Physical Form | White to off-white solid, powder to crystal.[3] | ChemicalBook, Daoge Biopharma |

| Melting Point | 193 °C[3] | ChemicalBook |

| Boiling Point (Predicted) | 278.9 ± 43.0 °C[3] | ChemicalBook |

| Density (Predicted) | 1.345 ± 0.06 g/cm³[3] | ChemicalBook |

| pKa (Predicted) | 3.63 ± 0.10[3] | ChemicalBook |

| Solubility | Soluble in polar solvents like a Water:Methanol (1:1) mixture.[1][7] | CymitQuimica, KMM |

Synthesis and Reactivity Profile

The synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine is well-documented, typically involving a nucleophilic aromatic substitution pathway. Understanding its synthesis is key to appreciating its role as a versatile intermediate.

Dominant Synthetic Pathway

The most common industrial synthesis starts from 2-methoxy-4-chloro-5-fluoropyrimidine.[3][8] The chloro group at the C4 position is an excellent leaving group, readily displaced by an amine source, such as ammonia. This reaction is a classic example of a nucleophilic aromatic substitution (SNAr) on an electron-deficient pyrimidine ring.

The causality behind this experimental choice is the high reactivity of the C4 position towards nucleophilic attack, which is further activated by the electron-withdrawing effects of the ring nitrogens and the fluorine atom. The use of a solution of ammonia in isopropanol provides the nucleophile and a suitable solvent system for the reaction to proceed efficiently at a moderately elevated temperature.[3][8]

Sources

- 1. CAS 1993-63-1: 2-Methoxy-5-fluoro-4-aminopyrimidine [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]

- 4. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. kmpharma.in [kmpharma.in]

- 8. 2-Methoxy-5-fluoro-4-aminopyrimidine synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4-amine (CAS No. 1993-63-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyrimidines

The incorporation of fluorine into heterocyclic scaffolds has been a transformative strategy in medicinal chemistry, enhancing metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Within this chemical space, fluorinated pyrimidines represent a cornerstone, with compounds like 5-Fluorouracil (5-FU) being a mainstay in oncology for decades.[1][2] This guide focuses on a critical, yet less individually profiled, member of this family: 5-Fluoro-2-methoxypyrimidin-4-amine. While not an end-product therapeutic itself, its role as a key intermediate, particularly in the synthesis of the widely used oral chemotherapeutic Capecitabine, makes a deep understanding of its properties, synthesis, and reactivity paramount for researchers in drug discovery and process development.[3][4] This document serves as a comprehensive technical resource, consolidating available data and providing expert insights into the handling and application of this versatile building block.

Physicochemical and Spectroscopic Profile

5-Fluoro-2-methoxypyrimidin-4-amine is an off-white solid at room temperature.[5] A thorough characterization is fundamental for its effective use in synthesis and for quality control.

Core Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 1993-63-1 | [5][6] |

| Molecular Formula | C₅H₆FN₃O | [5][6][7] |

| Molecular Weight | 143.12 g/mol | [3][5][6] |

| Appearance | Off-white solid/powder to crystal | [5] |

| Purity | Typically ≥97-98% | [7] |

| Solubility | Soluble in a 1:1 mixture of Water and Methanol | [5] |

| Storage | Store at 2-8 °C, protected from light in an inert atmosphere | [5][7] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for identity confirmation and purity assessment. While raw spectral data is often proprietary to suppliers, Certificates of Analysis (CoA) confirm that this data is generated for batch release and is available upon request.[3][4][5]

Workflow for Spectroscopic Analysis

Caption: Generalized workflow for the spectroscopic analysis of 5-Fluoro-2-methoxypyrimidin-4-amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation. The ¹H NMR would show distinct signals for the methoxy protons, the amine protons, and the aromatic proton on the pyrimidine ring. The ¹³C NMR would provide signals for each of the five carbon atoms, with the carbon attached to the fluorine atom showing a characteristic splitting pattern. ¹⁹F NMR is also highly informative for confirming the presence and environment of the fluorine atom. While specific shifts are not publicly available, a typical CoA confirms the structure via ¹H NMR.[5] For related compounds like 5-Fluoro-2-methoxypyrimidin-4(3H)-one, predicted ¹H NMR shifts in DMSO-d₆ are around 7.8-8.0 ppm for the C6-H and 3.9-4.1 ppm for the O-CH₃ protons.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would reveal characteristic absorption bands for the functional groups present. Key expected peaks would include N-H stretching vibrations for the amine group (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the methoxy and aromatic groups, C=N and C=C stretching vibrations from the pyrimidine ring, and a strong C-F stretching band.[6] A CoA confirms the identity of the compound via IR spectroscopy.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For 5-Fluoro-2-methoxypyrimidin-4-amine, the expected molecular ion peak [M+H]⁺ would be at m/z 144.12. This is confirmed as part of a standard characterization data package.[3]

Synthesis Methodologies: A Comparative Overview

The synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine is a critical process, and several routes have been developed. The choice of a particular synthetic pathway often depends on factors such as the availability of starting materials, desired scale, cost, and safety considerations.

Route 1: Classical Approach from a Substituted Pyrimidine

A widely referenced and industrially relevant method involves the nucleophilic substitution of a pre-functionalized pyrimidine ring. This is a robust and scalable approach.

Experimental Protocol: Amination of 4-Chloro-5-fluoro-2-methoxypyrimidine

This protocol is based on a patented industrial process.

-

Reaction Setup: To a suitable reaction vessel, add 2-methoxy-4-chloro-5-fluoropyrimidine (1 equivalent).

-

Solvent and Reagent Addition: Add a 10 wt% solution of ammonia in isopropanol. The use of a significant excess of ammonia drives the reaction to completion.

-

Reaction Conditions: Heat the mixture to 40-60 °C and stir for 3-5 hours. The elevated temperature is necessary to facilitate the nucleophilic aromatic substitution (SNAr) of the chlorine atom by ammonia. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., HPLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate. The solid product is collected by filtration.

-

Purification: The collected solid is washed with isopropanol to remove residual impurities and dried to yield 5-Fluoro-2-methoxypyrimidin-4-amine as a white solid.

-

Yield and Purity: This method has been reported to produce the target compound in high yield (around 95%) and high purity (≥99% by HPLC).

Causality and Rationale: The C4 position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogens and the fluorine atom at C5. Chlorine is a good leaving group, making this substitution with ammonia an efficient transformation. Isopropanol is a suitable solvent that allows for the necessary reaction temperature and facilitates the precipitation of the product upon cooling.

Route 2: Cyclocondensation Approach

An alternative strategy involves the construction of the pyrimidine ring from acyclic precursors. This approach offers flexibility and can utilize different starting materials.

Conceptual Protocol: Cyclocondensation of a β-Fluoroenolate Salt

This method utilizes potassium (Z)-2-cyano-2-fluoroethenolate as a key fluorinated building block.[9]

-

Precursor Synthesis: The potassium (Z)-2-cyano-2-fluoroethenolate is typically prepared in a multi-step synthesis starting from chloroacetamide.[9]

-

Cyclocondensation: The fluoroenolate salt is reacted with O-methylisourea hemisulfate in a solvent system such as methanol/water.

-

Reaction Mechanism: The reaction proceeds via a cyclocondensation mechanism where the O-methylisourea acts as the N-C-N unit, reacting with the three-carbon fluorinated precursor to form the pyrimidine ring.

-

Isolation and Purification: The product is isolated from the reaction mixture and purified, often requiring chromatographic techniques.

-

Yield: This route has been reported to furnish 5-Fluoro-2-methoxypyrimidin-4-amine in a 41% yield.

Synthesis Route Comparison

Caption: Acylation of 5-Fluoro-2-methoxypyrimidin-4-amine in the synthesis of a Capecitabine precursor.

Mechanistic Consideration: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the amino group attacks the electrophilic carbonyl carbon of the pentyl chloroformate. A base is typically used to neutralize the HCl generated during the reaction, driving it to completion. This step is a crucial part of a multi-step synthesis that ultimately leads to Capecitabine. [10]

Safety, Handling, and Disposal

As with any active chemical reagent, adherence to strict safety protocols is non-negotiable.

Hazard Identification

5-Fluoro-2-methoxypyrimidin-4-amine is classified as a hazardous substance.

-

GHS Hazard Statements:

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [5]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety glasses with side shields or goggles are mandatory. [5] * Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. [5] * Skin and Body Protection: A lab coat and appropriate protective clothing should be worn. Avoid all personal contact. [5]* Hygiene Measures: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling. [5]

-

Spill Management and Disposal

-

Spill Cleanup: In case of a spill, ensure the area is well-ventilated. Use dry clean-up procedures to avoid generating dust. The spilled material should be swept or vacuumed into a clean, dry, labeled, and sealable container for disposal. [5]* Disposal: All waste containing this material must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. [5]

Conclusion and Future Outlook

5-Fluoro-2-methoxypyrimidin-4-amine stands as a testament to the enabling power of key intermediates in modern pharmaceutical manufacturing. While its direct biological activity is not its primary feature, its structural attributes make it an indispensable precursor for complex, high-value molecules like Capecitabine. A comprehensive understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is crucial for chemists and researchers aiming to innovate in the field of oncology and beyond. As drug development continues to evolve, the demand for efficient and scalable syntheses of such critical building blocks will undoubtedly grow, ensuring the continued relevance of 5-Fluoro-2-methoxypyrimidin-4-amine in the landscape of medicinal chemistry.

References

-

Certificate of Analysis for 5-fluoro-2-methoxypyrimidin-4-amine. (2024). KMM001005-01. [Link]

-

PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Veeprho. (n.d.). 5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2-Methoxy-5-fluoro-4-aminopyrimidine. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Retrieved from [Link]

-

Lucas, T., Dietz, J.-P., & Opatz, T. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–450. [Link]

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019). Organic Process Research & Development. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Molecules. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 5-fluorouracil. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-AMINO-2-FLUORO-5-NITRO-PYRIDINE. Retrieved from [Link]

-

Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts. (2010). Analytical and Bioanalytical Chemistry. [Link]

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330–338. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. 5-Fluoro-2-methoxypyrimidin-4-amine - SRIRAMCHEM [sriramchem.com]

- 5. kmpharma.in [kmpharma.in]

- 6. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Application of the novel 5-chloro-2,2,3,3,4,4,5,5-octafluoro-1-pentyl chloroformate derivatizing agent for the direct determination of highly polar water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Fluoro-2-methoxypyrimidin-4-amine molecular structure

An In-depth Technical Guide to 5-Fluoro-2-methoxypyrimidin-4-amine

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-2-methoxypyrimidin-4-amine (CAS No: 1993-63-1), a pivotal heterocyclic compound in modern medicinal chemistry. The document delineates its molecular structure, physicochemical properties, and spectroscopic signature. A detailed, field-tested synthesis protocol is presented, accompanied by a discussion of its strategic applications, particularly as a key building block in the development of pharmaceutical agents. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering expert insights into the causality behind experimental choices and ensuring a self-validating system of protocols and data interpretation.

Introduction and Strategic Significance

5-Fluoro-2-methoxypyrimidin-4-amine is a substituted pyrimidine derivative whose strategic importance is rooted in the unique combination of its functional groups. The pyrimidine core is a foundational scaffold in numerous biologically active molecules, including nucleobases. The incorporation of a fluorine atom at the 5-position is a common strategy in medicinal chemistry to modulate electronic properties, enhance metabolic stability, and improve binding affinity to target proteins[1][2]. The methoxy and amine groups at the 2- and 4-positions, respectively, provide versatile handles for further chemical modification, making this compound a valuable intermediate.

This molecule is recognized primarily as a key intermediate and a well-characterized reference material in the synthesis of chemotherapeutic agents, most notably as an impurity or precursor related to Capecitabine[3]. Its structural attributes make it a subject of interest for developing novel therapeutics where the fluoropyrimidine motif is desired[1]. Understanding its molecular architecture is therefore fundamental to its effective utilization and the quality control of its downstream products.

Molecular Structure and Physicochemical Profile

The definitive structure of 5-Fluoro-2-methoxypyrimidin-4-amine has been elucidated through a combination of spectroscopic methods and is supported by extensive documentation in chemical databases.

Chemical Identifiers and Properties

A summary of the key identifiers and computed physicochemical properties is provided below. These parameters are critical for predicting the compound's behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| IUPAC Name | 5-fluoro-2-methoxypyrimidin-4-amine | [4] |

| CAS Number | 1993-63-1 | [4] |

| Molecular Formula | C₅H₆FN₃O | [4][5] |

| Molecular Weight | 143.12 g/mol | [4][5] |

| SMILES | COC1=NC=C(C(=N1)N)F | [4] |

| InChI | InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | [4] |

| InChIKey | BYALTIIVASWNSY-UHFFFAOYSA-N | [4] |

| Melting Point | 193 °C | [5] |

| Boiling Point (Predicted) | 278.9 ± 43.0 °C | [5] |

| Density (Predicted) | 1.345 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 3.63 ± 0.10 | [5] |

| LogP | 0.2065 | [6] |

| Topological Polar Surface Area (TPSA) | 61.03 Ų | [6] |

| Appearance | White to off-white solid/powder to crystal | [5][7] |

Spectroscopic Signature for Structural Verification

The molecular structure is unequivocally confirmed by a suite of analytical techniques. While raw spectral data is instrument-dependent, the expected patterns provide a reliable fingerprint for identity and purity assessment. Comprehensive characterization data, including HPLC, Mass Spectrometry, FT-IR, and ¹H NMR, are typically provided with commercial reference standards[3][7].

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a suitable solvent like DMSO-d₆, the spectrum is expected to show three distinct signals:

-

A singlet at approximately 3.8-4.0 ppm, integrating to 3H, corresponding to the methoxy (-OCH₃) protons.

-

A broad singlet or two distinct signals in the range of 6.5-7.5 ppm, integrating to 2H, for the amine (-NH₂) protons. The broadness is due to quadrupole broadening and potential hydrogen exchange.

-

A doublet at approximately 8.0-8.2 ppm, integrating to 1H, for the proton at the C6 position of the pyrimidine ring. The splitting into a doublet is caused by coupling with the adjacent fluorine atom.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups:

-

N-H Stretching: Medium to sharp bands in the 3100-3400 cm⁻¹ region, characteristic of the primary amine.

-

C-H Stretching: Bands around 2850-3000 cm⁻¹ from the methoxy group.

-

C=N and C=C Stretching: Strong absorptions in the 1500-1650 cm⁻¹ range, typical for the pyrimidine ring.

-

C-O Stretching: A strong band around 1200-1300 cm⁻¹ for the aryl-ether linkage of the methoxy group.

-

C-F Stretching: A strong absorption in the 1000-1100 cm⁻¹ region.

-

-

Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry will show a molecular ion peak ([M]⁺ or [M+H]⁺) at m/z 143 or 144, respectively, confirming the molecular weight.[3]

Synthesis Protocol: Amination of a Halogenated Precursor

The most direct and widely cited synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine involves the nucleophilic aromatic substitution of a chloro- or fluoro-pyrimidine precursor with ammonia. The following protocol is a robust and high-yielding procedure adapted from established methods.[5][8]

Causality: This pathway is efficient because the electron-withdrawing nature of the pyrimidine ring nitrogens and the C5-fluorine atom activates the C4-position for nucleophilic attack by ammonia. Isopropanol is a suitable solvent that facilitates the dissolution of the starting material and the ammonia reagent while allowing for moderate heating to drive the reaction to completion.

Materials and Reagents

-

2-Methoxy-4-chloro-5-fluoropyrimidine (Starting Material)

-

Ammonia in Isopropanol (10 wt% solution)

-

Isopropanol (for washing)

-

Reaction Vessel (Pressure-rated)

-

Magnetic Stirrer with Heating

-

Filtration Apparatus (Büchner funnel)

-

Drying Oven

Step-by-Step Methodology

-

Charging the Reactor: In a suitable pressure-rated reaction vessel, charge 170 g of a 10 wt% solution of ammonia in isopropanol.

-

Addition of Starting Material: To the stirred ammonia solution, add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine.

-

Reaction Conditions: Seal the vessel and heat the mixture to a temperature between 40-60 °C. Maintain vigorous stirring.

-

Monitoring and Reaction Time: Allow the reaction to proceed for 3-5 hours. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., HPLC or TLC) to confirm the consumption of the starting material.

-

Cool-down and Isolation: Once the reaction is complete, cool the mixture naturally to room temperature. A solid precipitate of the product will form.

-

Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with isopropanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the collected white solid to a constant weight. The expected yield is approximately 27.2 g (95% molar yield) with a purity of ≥99% as determined by HPLC.[5][8]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine.

Applications in Research and Drug Development

The primary utility of 5-Fluoro-2-methoxypyrimidin-4-amine is as a molecular building block. The fluoropyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound offers a straightforward entry point to more complex derivatives.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a key precursor in the multi-step synthesis of various pharmaceutical candidates. The amine group can be readily functionalized, and the pyrimidine ring can undergo further substitutions, allowing for the construction of diverse molecular libraries for screening. It is specifically noted as an impurity and intermediate for Capecitabine, highlighting its role in the manufacturing of established drugs[3].

-

Fragment-Based Drug Discovery: Due to its relatively small size and defined chemical features, it can be used in fragment-based screening to identify initial binding interactions with biological targets, which can then be optimized into more potent leads.

-

Agrochemical Research: The fluorinated pyrimidine core is also found in some agrochemicals, suggesting potential applications in the development of novel herbicides or fungicides[9].

Role as a Chemical Building Block

Caption: Role as a versatile intermediate for complex molecule synthesis.

Safety, Handling, and Storage

Proper handling of 5-Fluoro-2-methoxypyrimidin-4-amine is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS) and GHS classifications.[4]

GHS Hazard Classification

| Hazard Class | Code | Statement |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation |

Recommended Safety and Handling Protocols

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle only in a well-ventilated area or under a chemical fume hood[10][11].

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling[10].

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in the dark and under an inert atmosphere for long-term stability[5].

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases[11].

-

Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated container for disposal. For large spills, follow institutional and local regulatory procedures[10].

Conclusion

5-Fluoro-2-methoxypyrimidin-4-amine is a well-characterized and synthetically accessible compound with significant value in the pharmaceutical and chemical industries. Its molecular structure, defined by the strategic placement of fluoro, methoxy, and amino groups on a pyrimidine ring, provides a unique combination of stability and reactivity. The robust synthesis and clear spectroscopic profile detailed in this guide provide researchers with the necessary information for its confident use as a building block in the pursuit of novel chemical entities. Adherence to the outlined safety protocols is paramount to ensure its responsible handling.

References

-

4-Amino-5-fluoro-2-methoxypyrimidine. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. ResearchGate. [Link]

-

5-Fluoro-2-methoxypyrimidin-4-amine. Veeprho. [Link]

-

SAFETY DATA SHEET. AFL. [Link]

-

5-Fluoro-2-methoxypyrimidin-4-amine. Daoge Biopharma Co.,Ltd.. [Link]

-

2-Methoxy-5-fluoro-4-aminopyrimidine. Pharmaffiliates. [Link]

-

COA - 5-fluoro-2-methoxypyrimidin-4-amine. Krishnapatnam Port. [Link]

-

4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Journal of Medicinal Chemistry, ACS Publications. [Link]

-

Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine. National Institutes of Health (NIH). [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]

Sources

- 1. CAS 1993-63-1: 2-Methoxy-5-fluoro-4-aminopyrimidine [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. veeprho.com [veeprho.com]

- 4. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. kmpharma.in [kmpharma.in]

- 8. 2-Methoxy-5-fluoro-4-aminopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. cms9files.revize.com [cms9files.revize.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 5-Fluoro-2-methoxypyrimidin-4-amine is a key building block in medicinal chemistry, notably as an intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structural features, including the fluorinated pyrimidine core, are crucial for modulating the biological activity of target molecules.[1] This guide provides a comprehensive overview of the primary and alternative synthetic pathways for 5-Fluoro-2-methoxypyrimidin-4-amine, offering detailed experimental protocols, mechanistic insights, and comparative data to inform researchers and professionals in drug development.

Introduction: The Significance of 5-Fluoro-2-methoxypyrimidin-4-amine

The pyrimidine scaffold is a ubiquitous motif in biologically active compounds, and the introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity.[1][3] 5-Fluoro-2-methoxypyrimidin-4-amine serves as a critical intermediate, leveraging these advantageous properties in the synthesis of more complex molecules. Its proper and efficient synthesis is therefore a matter of considerable interest in the pharmaceutical and agrochemical industries.[4] This document will explore the most prevalent and efficient synthesis routes, providing the necessary technical details for their successful implementation.

Primary Synthesis Pathway: Amination of 2-Methoxy-4-chloro-5-fluoropyrimidine

The most common and high-yielding route to 5-Fluoro-2-methoxypyrimidin-4-amine involves the nucleophilic aromatic substitution of a chlorine atom on the pyrimidine ring with an amino group.[5][6] This pathway is favored for its efficiency and relatively straightforward execution.

Mechanistic Rationale

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, coupled with the electronegativity of the fluorine and chlorine substituents, activates the C4 position towards nucleophilic attack by ammonia. The methoxy group at the C2 position also influences the electronic properties of the ring.

Visualizing the Primary Pathway

Caption: Primary synthesis route to 5-Fluoro-2-methoxypyrimidin-4-amine.

Detailed Experimental Protocol

This protocol is adapted from a patented industrial process, ensuring its relevance for larger-scale synthesis.[5][6]

Step 1: Amination of 2-Methoxy-4-chloro-5-fluoropyrimidine

-

To a suitable reaction vessel, add 32.5 g of 2-methoxy-4-chloro-5-fluoropyrimidine.

-

Add 170 g of a 10 wt% solution of ammonia in isopropanol.

-

Heat the mixture to a temperature between 40-60 °C.

-

Stir the reaction mixture vigorously for 3-5 hours.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).

-

Upon completion, allow the reaction mixture to cool naturally to room temperature.

-

The product will precipitate as a solid. Collect the solid by filtration.

-

Wash the collected solid with isopropanol to remove any unreacted starting materials and byproducts.

-

Dry the solid to obtain 5-Fluoro-2-methoxypyrimidin-4-amine.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2-Methoxy-4-chloro-5-fluoropyrimidine | [5][6] |

| Reagent | Ammonia in Isopropanol (10 wt%) | [5][6] |

| Temperature | 40 - 60 °C | [5][6] |

| Reaction Time | 3 - 5 hours | [5][6] |

| Molar Yield | 95.0% | [5][6] |

| HPLC Purity | 99.0% | [5][6] |

Synthesis of the Precursor: 2-Methoxy-4-chloro-5-fluoropyrimidine from 5-Fluorouracil

The starting material for the primary pathway, 2-methoxy-4-chloro-5-fluoropyrimidine, is typically synthesized from the readily available 5-fluorouracil.[4] This multi-step process involves chlorination followed by methoxylation.

Visualizing the Precursor Synthesis

Caption: Synthesis of the key precursor, 2-Methoxy-4-chloro-5-fluoropyrimidine.

Detailed Experimental Protocol

Step 1: Chlorination of 5-Fluorouracil

-

In a reaction flask, suspend 5-fluorouracil in a suitable solvent such as toluene.

-

Add a base, for example, N,N-dimethylaniline.[4]

-

Add a chlorinating agent, such as phosphorus oxychloride (POCl₃), dropwise while maintaining temperature control.[4][7]

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete.[4]

-

After cooling, the reaction is carefully quenched with ice water.

-

The product, 2,4-dichloro-5-fluoropyrimidine, is extracted with an organic solvent.

Step 2: Selective Methoxylation

-

The crude or purified 2,4-dichloro-5-fluoropyrimidine is dissolved in an appropriate solvent.

-

A solution of sodium methoxide in methanol is added dropwise at a controlled temperature.[8] The C4 position is more reactive towards nucleophilic substitution than the C2 position, allowing for selective monomethoxylation.

-

The reaction is stirred until completion.

-

Work-up typically involves neutralization and extraction to isolate the desired 2-methoxy-4-chloro-5-fluoropyrimidine.

Alternative Synthesis Pathway: From a β-Fluoroenolate Salt

An alternative approach to constructing the fluorinated pyrimidine ring involves the cyclocondensation of a β-fluoroenolate salt with a suitable amidine.[3][9]

Mechanistic Rationale

This method builds the pyrimidine ring from acyclic precursors. Potassium (Z)-2-cyano-2-fluoroethenolate can react with O-methylisourea in a cyclization reaction to form the 5-fluoro-2-methoxypyrimidin-4-amine.[3][9] This route offers a different disconnection approach and can be advantageous for accessing a variety of substituted pyrimidines.

Visualizing the Alternative Pathway

Caption: An alternative synthesis route via cyclocondensation.

Safety and Handling

-

5-Fluoro-2-methoxypyrimidin-4-amine: May cause skin and serious eye irritation.[10]

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.

-

Ammonia: Corrosive and toxic. Use in a well-ventilated area.

-

Sodium methoxide: Corrosive and flammable.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The synthesis of 5-Fluoro-2-methoxypyrimidin-4-amine is a well-established process with the amination of 2-methoxy-4-chloro-5-fluoropyrimidine being the most industrially relevant and high-yielding method. The precursor itself is readily accessible from 5-fluorouracil. For researchers exploring novel synthetic strategies, the cyclocondensation route from a β-fluoroenolate salt presents a viable alternative. The choice of synthetic pathway will ultimately depend on factors such as scale, available starting materials, and desired purity.

References

- 2-Methoxy-5-fluoro-4-aminopyrimidine synthesis - ChemicalBook. (URL: )

- 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 - ChemicalBook. (URL: )

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - ResearchGate. (URL: [Link])

-

CAS No.1993-63-1, 5-Fluoro-2-methoxypyrimidin-4-amine | Daoge Biopharma Co.,Ltd. (URL: [Link])

-

4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem. (URL: [Link])

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate. (URL: [Link])

-

Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC - NIH. (URL: [Link])

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically - Journal of Applied Pharmaceutical Science. (URL: [Link])

Sources

- 1. CAS 1993-63-1: 2-Methoxy-5-fluoro-4-aminopyrimidine [cymitquimica.com]

- 2. 5-Fluoro-2-methoxypyrimidin-4-amine - CAS:1993-63-1 - Sunway Pharm Ltd [3wpharm.com]

- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Methoxy-5-fluoro-4-aminopyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Methoxy-5-fluoro-4-aminopyrimidine | 1993-63-1 [chemicalbook.com]

- 7. japsonline.com [japsonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Amino-5-fluoro-2-methoxypyrimidine | C5H6FN3O | CID 44630535 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data of 5-Fluoro-2-methoxypyrimidin-4-amine

An In-Depth Technical Guide to the Spectroscopic Data of 5-Fluoro-2-methoxypyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 5-Fluoro-2-methoxypyrimidin-4-amine (CAS: 1993-63-1). As a key intermediate and potential impurity in the synthesis of pharmaceuticals such as Capecitabine, rigorous structural confirmation is paramount for quality control and regulatory compliance.[1] While experimentally acquired data is confirmed to exist for commercial reference standards, such spectra are not broadly disseminated in the public domain.[2] This document, therefore, presents a detailed elucidation based on established spectroscopic principles and predicted data. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and holistic structural verification using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction and Molecular Structure

5-Fluoro-2-methoxypyrimidin-4-amine is a substituted pyrimidine with the molecular formula C₅H₆FN₃O and a molecular weight of 143.12 g/mol .[3][4] Its structure is characterized by a pyrimidine core functionalized with an amine group at C4, a fluorine atom at C5, and a methoxy group at C2. The strategic placement of the fluorine atom is of particular note, as it significantly influences the electronic properties of the ring and provides a unique spectroscopic handle for characterization.

The unequivocal identification of this molecule is critical. Spectroscopic analysis serves as the cornerstone of this process, providing an electronic and vibrational fingerprint that confirms atomic connectivity and overall structure. This guide explains the causality behind the expected spectroscopic signatures and outlines the self-validating protocols required to generate high-fidelity data.

Figure 1: Molecular Structure of 5-Fluoro-2-methoxypyrimidin-4-amine.

Analytical Workflow: A Holistic Approach

A robust analytical strategy does not rely on a single technique but rather integrates multiple, orthogonal methods to build an irrefutable case for the compound's identity and purity. The workflow below illustrates a self-validating system where each step provides complementary information, culminating in a comprehensive structural dossier.

Caption: A validated workflow for structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Causality

¹H NMR is the primary tool for revealing the proton environment of a molecule. For 5-Fluoro-2-methoxypyrimidin-4-amine, it is indispensable for confirming the presence and connectivity of the methoxy group, the aromatic proton, and the amine protons. The key diagnostic feature is the splitting of the C6-H signal by the adjacent fluorine atom (³JH-F coupling), providing direct evidence of their spatial relationship.

Experimental Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. The choice of DMSO-d₆ is strategic as it effectively solubilizes the compound and its residual proton signal (δ ~2.50 ppm) does not typically overlap with analyte signals.

-

Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a sufficient number of scans (e.g., 16-32) to achieve a signal-to-noise ratio >100:1 for the aromatic proton.

-

Reference the spectrum to the residual solvent peak (DMSO at δ 2.50 ppm).

-

-

Self-Validation: To confirm the labile amine protons, perform a D₂O exchange experiment. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The disappearance of the amine signal validates its assignment.

Predicted Data & Interpretation

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale |

|---|---|---|---|---|

| ~7.85 | Doublet (d) | ~4.0 Hz | C6-H (1H) | Located on the electron-deficient pyrimidine ring. The doublet arises from coupling to the adjacent fluorine atom (³JH-F). |

| ~6.80 | Broad Singlet (br s) | - | -NH₂ (2H) | The broadness is due to quadrupole broadening from the ¹⁴N nucleus and potential hydrogen exchange. Disappears upon D₂O exchange. |

| ~3.90 | Singlet (s) | - | -OCH₃ (3H) | A sharp singlet in the typical range for a methoxy group attached to an aromatic system. No adjacent protons to couple with. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Causality

¹³C NMR spectroscopy provides a map of the carbon skeleton. Its application here is crucial for confirming the five distinct carbon environments in the molecule. The most powerful diagnostic feature is the large one-bond coupling constant (¹JC-F) for C5 and the smaller two-bond coupling (²JC-F) for C4 and C6. This C-F coupling is an unambiguous indicator of the fluorine atom's position on the ring.

Experimental Protocol

-

Sample and Setup: Use the same sample prepared for ¹H NMR.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (DMSO-d₆ at δ 39.52 ppm).

-

-

Self-Validation: An Attached Proton Test (APT) or DEPT-135 experiment should be run. This will distinguish between CH₃/CH carbons (positive phase) and CH₂ carbons (negative phase), while quaternary carbons will be absent. This confirms the assignment of the methoxy and aromatic CH carbons.

Predicted Data & Interpretation

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale & Expected Coupling |

|---|---|---|

| ~158.0 | C2 | Quaternary carbon attached to two electronegative nitrogens and an oxygen. |

| ~155.5 | C4 | Quaternary carbon attached to two nitrogens. Expected to be a doublet due to two-bond coupling with fluorine (²JC-F ~15-20 Hz). |

| ~140.0 | C5 | Carbon directly bonded to fluorine. Exhibits a very large one-bond C-F coupling constant (¹JC-F > 200 Hz), making it a prominent doublet. |

| ~135.0 | C6 | Aromatic CH carbon. Expected to be a doublet due to two-bond coupling with fluorine (²JC-F ~10-15 Hz). |

| ~55.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Mass Spectrometry (MS)

Expertise & Causality

Mass spectrometry is the definitive technique for confirming molecular weight. For this compound, an exact mass measurement using a high-resolution technique like Electrospray Ionization Time-of-Flight (ESI-TOF) provides the molecular formula, a critical piece of identifying evidence. The fragmentation pattern under Electron Ionization (EI) can further corroborate the structure by showing characteristic losses of functional groups.

Experimental Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography (LC) system coupled to a mass spectrometer.

-

Data Acquisition (ESI+):

-

Acquire a full scan spectrum in positive ion mode. The amine group is readily protonated, making [M+H]⁺ the expected base peak.

-

The expected m/z for [M+H]⁺ is 144.0571, corresponding to the formula [C₅H₇FN₃O]⁺.

-

-

Self-Validation: The measured mass should be within 5 ppm of the theoretical exact mass. The characteristic isotope pattern, though minor for this formula, should also be consistent.

Predicted Data & Interpretation

Table 3: Predicted Mass Spectrometry Data

| m/z | Ion | Rationale |

|---|---|---|

| 144.0571 | [M+H]⁺ | Protonated molecular ion (exact mass). The primary evidence of molecular weight and formula. |

| 143.0495 | [M]⁺ | Molecular ion (observed in EI-MS). An odd molecular weight is consistent with the Nitrogen Rule (3 nitrogen atoms). |

| 128 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group, a common fragmentation pathway for methoxy aromatics. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality

FTIR spectroscopy probes the vibrational modes of functional groups, providing a rapid and non-destructive confirmation of their presence. For 5-Fluoro-2-methoxypyrimidin-4-amine, the key diagnostic regions are the N-H stretching region (confirming the primary amine), the C-H stretching region (distinguishing aromatic from aliphatic C-H), and the fingerprint region, which will contain characteristic vibrations for the C-F bond and the pyrimidine ring structure.

Experimental Protocol (ATR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to the sample to ensure good contact and record the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Self-Validation: The spectrum should be reproducible. The absence of a broad band around 3400 cm⁻¹ would indicate a lack of significant water content, confirming sample integrity.

Predicted Data & Interpretation

Table 4: Predicted FTIR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | A characteristic pair of medium-intensity peaks for the symmetric and asymmetric stretching of the primary amine. |

| 3050 - 3000 | C-H Stretch | Aromatic C-H | Confirms the presence of the C6-H bond on the pyrimidine ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Confirms the C-H bonds of the methoxy (-OCH₃) group. |

| 1650 - 1550 | C=N, C=C Stretch | Pyrimidine Ring | A series of strong absorptions characteristic of the aromatic ring system. |

| 1250 - 1200 | C-O Stretch | Aryl-Alkyl Ether | Asymmetric stretching of the C-O-C bond of the methoxy group. |

| 1150 - 1050 | C-F Stretch | Aryl-Fluoride | A strong, characteristic absorption confirming the presence of the C-F bond. |

Conclusion: Holistic Structural Confirmation

The structural elucidation of 5-Fluoro-2-methoxypyrimidin-4-amine is achieved through the synergistic integration of multiple spectroscopic techniques. Mass spectrometry establishes the correct molecular formula of C₅H₆FN₃O. FTIR spectroscopy confirms the presence of all key functional groups: the primary amine, methoxy group, aromatic ring, and carbon-fluorine bond. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic connectivity, with the observed H-F and C-F coupling patterns unambiguously fixing the position of the fluorine atom at C5. The convergence of these predicted datasets provides a robust and self-consistent spectroscopic profile that would serve to unequivocally identify 5-Fluoro-2-methoxypyrimidin-4-amine.

References

-

Veeprho. (2026). 5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Retrieved from [Link]

-

Kamlesh Mooney Chemicals. (2024). Certificate of Analysis - 5-fluoro-2-methoxypyrimidin-4-amine. Retrieved from [Link]

-

Pharmaffiliates. (2026). 1993-63-1| Chemical Name : 2-Methoxy-5-fluoro-4-aminopyrimidine. Retrieved from [Link]

-

SciELO. (2003). Hydroxylation of the Labdane Diterpene Cupressic Acid by Fusarium graminearum. Retrieved from [Link]

-

University of Calgary. (2022). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Wisconsin. (2020). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Fluoro-2-methoxypyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-2-methoxypyrimidin-4-amine, a key building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the theoretical principles governing the spectrum, a detailed prediction of the spectral features, and a robust experimental protocol for acquiring high-quality data. By elucidating the causality behind spectral characteristics, this guide serves as a practical resource for structural verification and impurity profiling in a pharmaceutical setting.[2][3][4][5][6]

Introduction: The Significance of 5-Fluoro-2-methoxypyrimidin-4-amine in Drug Discovery

5-Fluoro-2-methoxypyrimidin-4-amine (CAS No. 1993-63-1) is a substituted pyrimidine that serves as a vital intermediate in the synthesis of various pharmaceutical agents.[1] Its structural integrity is paramount to the efficacy and safety of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[2][3] For professionals in drug development, a thorough understanding of the ¹H NMR spectrum of this compound is crucial for identity confirmation, purity assessment, and the characterization of potential impurities or degradants.[5]

This guide will deconstruct the ¹H NMR spectrum of 5-Fluoro-2-methoxypyrimidin-4-amine, providing a detailed rationale for the expected chemical shifts and coupling patterns. This approach is designed to empower the researcher to not only interpret the spectrum but also to troubleshoot and optimize data acquisition.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of 5-Fluoro-2-methoxypyrimidin-4-amine is dictated by the unique electronic environment of each proton in the molecule. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyrimidine ring, while the multiplicity of the signals is governed by spin-spin coupling (J-coupling) with neighboring nuclei, most notably the fluorine atom.

The Influence of Substituents on Chemical Shifts

The pyrimidine ring is an electron-deficient aromatic system. The substituents—a fluorine atom, a methoxy group, and an amino group—each exert distinct electronic effects that modulate the shielding of the protons:

-

Fluorine (at C5): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which generally deshields nearby protons. However, it also has electron-donating resonance effects that can be complex.[7] The influence of fluorine on proton chemical shifts is a subject of detailed study.[7]

-

Methoxy Group (at C2): The oxygen atom of the methoxy group is electron-withdrawing inductively, but it is also a strong electron-donating group through resonance. This resonance effect increases electron density on the pyrimidine ring, leading to greater shielding of the ring protons.

-

Amino Group (at C4): Similar to the methoxy group, the nitrogen of the amino group is inductively electron-withdrawing but donates electron density to the ring via resonance, which contributes to the shielding of the ring protons. The chemical shift of amino protons can be broad and its position is often concentration and solvent dependent.

The Intricacies of Proton-Fluorine (¹H-¹⁹F) Coupling

A key feature of the ¹H NMR spectrum of this molecule will be the splitting of proton signals by the fluorine atom. ¹⁹F has a nuclear spin (I) of ½ and 100% natural abundance, leading to observable J-coupling. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei and their spatial orientation.

-

Through-Bond Coupling: This occurs through the polarization of electrons in the intervening bonds. We can expect to see:

-

³J(H-F) (three-bond coupling) between the fluorine at C5 and the proton at C6.

-

Longer-range couplings, such as ⁴J or ⁵J, may also be observable, though typically with smaller J-values.[8]

-

-

Through-Space Coupling: If a proton and the fluorine atom are in close proximity, regardless of the number of bonds separating them, through-space J-coupling can occur.[9][10][11][12] This can be a valuable tool for conformational analysis.

Predicted ¹H NMR Spectrum

Based on the theoretical principles outlined above and data from similar compounds, the following is a detailed prediction of the ¹H NMR spectrum of 5-Fluoro-2-methoxypyrimidin-4-amine.

Table 1: Predicted ¹H NMR Data for 5-Fluoro-2-methoxypyrimidin-4-amine

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | Protons of the methoxy group are equivalent and not coupled to other protons. Their chemical shift is in the typical range for methoxy groups attached to an aromatic ring. |

| -NH₂ | 5.0 - 7.0 (broad) | Singlet (br s) | N/A | The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water. |

| H6 | 7.8 - 8.2 | Doublet (d) | ~3-5 Hz (³JH6-F5) | This proton is on the pyrimidine ring and is directly coupled to the fluorine at C5, resulting in a doublet. The electron-withdrawing nature of the adjacent nitrogen and the fluorine atom will cause this proton to be significantly deshielded. |

Experimental Protocol for High-Resolution ¹H NMR Spectroscopy

To obtain a high-quality ¹H NMR spectrum of 5-Fluoro-2-methoxypyrimidin-4-amine, a standardized and carefully executed experimental procedure is essential.

Sample Preparation

-

Analyte Preparation: Weigh approximately 5-10 mg of 5-Fluoro-2-methoxypyrimidin-4-amine into a clean, dry vial.

-

Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for this compound due to its polarity, which should aid in solubilization and allow for the observation of the NH₂ protons. Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Insert the sample into the spectrometer. Tune the probe to the correct frequency for both ¹H and ¹⁹F. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Acquisition Parameters:

-

Experiment: A standard one-dimensional proton experiment (e.g., 'zg30' on a Bruker instrument).

-

Pulse Angle: 30° pulse angle is recommended to allow for a shorter relaxation delay.

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm, should be sufficient to cover all expected signals.

-

Acquisition Time: An acquisition time of at least 2-3 seconds to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

¹⁹F Decoupling (Optional): To confirm the H-F coupling, a proton spectrum with ¹⁹F decoupling can be acquired. In this experiment, the H6 doublet would collapse into a singlet.

Data Processing and Analysis

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., DMSO-d₆ at 2.50 ppm).

-

Integration: Integrate all signals to determine the relative number of protons for each resonance. The integral of the H6 doublet, the -OCH₃ singlet, and the -NH₂ singlet should be in a 1:3:2 ratio, respectively.

-

Peak Picking and Coupling Constant Measurement: Identify the chemical shift of each peak and measure the coupling constant (J) for the H6 doublet in Hertz.

Visualizing the Molecular Structure and Key Interactions

The following diagrams illustrate the molecular structure and the key through-bond coupling interaction that defines the ¹H NMR spectrum.

Caption: Molecular structure of 5-Fluoro-2-methoxypyrimidin-4-amine.

Caption: Through-bond ³J coupling between F5 and H6.

Conclusion: A Self-Validating Approach to Structural Confirmation

This in-depth guide provides a comprehensive framework for understanding and acquiring the ¹H NMR spectrum of 5-Fluoro-2-methoxypyrimidin-4-amine. By grounding the spectral interpretation in fundamental principles and providing a detailed experimental protocol, researchers are equipped to confidently verify the structure and purity of this important pharmaceutical intermediate. The predicted spectral data serves as a benchmark for experimental results, creating a self-validating system for quality control in the drug development pipeline. The application of advanced NMR techniques, such as 2D correlation experiments (e.g., HMQC, HMBC), can further solidify the structural assignment and provide even deeper insights into the molecular architecture.

References

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

-

Algor Library. (n.d.). Drug Development NMR Spectroscopy. Retrieved from [Link]

-

Tolbert, T. J., & Williamson, J. R. (2003). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 125(34), 10357–10364. Retrieved from [Link]

-

Powers, R. (n.d.). NMR Screening Methods for Drug Discovery. University of Nebraska–Lincoln. Retrieved from [Link]

-

Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-5-fluoro-2-methoxypyrimidine. Retrieved from [Link]

-

Ilić, N., & Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 381-399. Retrieved from [Link]

-

Myhre, P. C., & Andrade, J. (1970). The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds. Journal of the American Chemical Society, 92(25), 7499–7500. Retrieved from [Link]

-

ResearchGate. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

Pharmaffiliates. (2025). Unlocking Molecular Secrets: The Power of Advanced NMR in Structural Elucidation & Complex Impurity Mapping. Retrieved from [Link]

-

Falk, B., & Mueller, L. (2024). Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Retrieved from [Link]

-

Powers, R. (2014). Advances in Nuclear Magnetic Resonance for Drug Discovery. Future Medicinal Chemistry, 6(16), 1837–1855. Retrieved from [Link]

-

Fojtíková, V., et al. (2012). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Chemistry, 18(3), 981-6. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Veeprho. (n.d.). 5-Fluoro-2-methoxypyrimidin-4-amine | CAS 1993-63-1. Retrieved from [Link]

-

Stupka, T., et al. (2011). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Communications, 47(37), 10377–10379. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

-

Kim, H., et al. (2021). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 48, 128257. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 1993-63-1| Chemical Name : 2-Methoxy-5-fluoro-4-aminopyrimidine. Retrieved from [Link]

-

Reddit. (2020). Multiplicity of Fluorine on Proton NMR. Retrieved from [Link]

-

Holcomb, M. J., et al. (2017). Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Chemical Science, 8(5), 3647–3656. Retrieved from [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. Retrieved from [Link]

-

Gerig, J. T. (2001). Fluorine NMR. Retrieved from [Link]

-

The Wüthrich Laboratory. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Retrieved from [Link]

-

Wiberg, K. B., & Marquez, M. (1998). 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry, 63(24), 8917–8926. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Aguilar, J. A., et al. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. Retrieved from [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Demystifying fluorine chemical shifts: electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Melting Point of 5-Fluoro-2-methoxypyrimidin-4-amine

Abstract

This technical guide provides a comprehensive analysis of the melting point of 5-Fluoro-2-methoxypyrimidin-4-amine (CAS No. 1993-63-1), a critical intermediate in pharmaceutical and agrochemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple statement of the value to explore the scientific principles, experimental best practices, and contextual factors that influence this key physicochemical property. We will detail a robust protocol for accurate melting point determination, discuss the implications of purity on measurement, and situate the compound within its synthetic and application-based framework.

Introduction: The Significance of a Fundamental Property

5-Fluoro-2-methoxypyrimidin-4-amine is a fluorinated pyrimidine derivative of significant interest in medicinal and process chemistry. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as an intermediate for the chemotherapy agent Capecitabine.[1] Its molecular structure, featuring a pyrimidine core with fluoro, methoxy, and amine functional groups, makes it a versatile synthon.[2]

In any synthetic workflow, the unambiguous identification and purity assessment of intermediates are paramount. The melting point is a fundamental thermal property that serves as a first-line criterion for both identity and purity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically cause a depression and broadening of this range.[3] For a critical intermediate like 5-Fluoro-2-methoxypyrimidin-4-amine, an accurate and reproducible melting point determination is a non-negotiable component of quality control, ensuring the integrity of the downstream synthesis and the final product.

Physicochemical & Structural Properties

A thorough understanding of a compound begins with its core properties. 5-Fluoro-2-methoxypyrimidin-4-amine is typically an off-white to white solid or powder at room temperature.[4][5] Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1993-63-1 | [5][6][7] |

| Molecular Formula | C₅H₆FN₃O | [5][7] |

| Molecular Weight | 143.12 g/mol | [5][7][8] |

| Appearance | White to Almost white powder to crystal | [5] |

| Melting Point | 193 °C | [5] |

| 191.0 to 195.0 °C | ||

| 181.9–183.3 °C | [9] | |

| Boiling Point | 278.9±43.0 °C (Predicted) | [5] |

| pKa | 3.63±0.10 (Predicted) | [5] |

| IUPAC Name | 5-fluoro-2-methoxypyrimidin-4-amine | [7] |

| InChIKey | BYALTIIVASWNSY-UHFFFAOYSA-N | [5] |

Note on Melting Point Variation: The observed variation in the literature (ranging from ~182 °C to 195 °C) underscores the importance of a standardized determination protocol. This variance can stem from differences in sample purity, crystalline form (polymorphism), or the specific methodology and apparatus used for measurement (e.g., heating rate, calibration).

Experimental Protocol: High-Fidelity Melting Point Determination

The following protocol describes a self-validating system for determining the melting point of 5-Fluoro-2-methoxypyrimidin-4-amine using a modern digital capillary apparatus. The causality behind each step is explained to ensure technical and logical integrity.

Materials and Apparatus

-

Sample: 5-Fluoro-2-methoxypyrimidin-4-amine (must be completely dry and finely powdered).

-

Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar).

-

Tools: Capillary tubes (one end sealed), spatula, mortar and pestle (if sample is not a fine powder).

-

Calibration Standards: Certified standards with known melting points (e.g., Urea, Cinnamic Acid).

Step-by-Step Methodology

-

Instrument Calibration (Trustworthiness Pillar): Before analyzing the sample, the accuracy of the apparatus's thermometer must be verified.

-

Action: Determine the melting point of a certified standard.[10]

-

Causality: This step ensures that any observed melting point is a true reflection of the sample's properties, not an artifact of instrumental error. If the observed value for the standard deviates significantly from its certified value, a calibration correction must be applied or the instrument serviced.

-

-

Sample Preparation (Experience Pillar): Proper sample preparation is critical for reproducibility.

-

Action: Place a small amount of the compound on a clean, dry surface. If the sample consists of large crystals, gently grind it into a fine powder.[10][11] Jab the open end of a capillary tube into the powder until a small amount enters the tube.

-

Causality: A fine powder ensures uniform heat transfer throughout the sample. Large crystals can lead to inefficient packing and uneven melting, resulting in a broader, less accurate melting range.

-

-

Sample Packing:

-

Action: Invert the capillary tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop several times.[11] The final packed sample height should be no more than 2-3 mm.[11]

-

Causality: A densely packed, small sample size minimizes thermal gradients within the sample. A sample column taller than 3 mm will experience a temperature differential between the top and bottom, artificially broadening the melting range.[11]

-

-

Approximate Melting Point Determination (Rapid Scan):

-

Action: Place the packed capillary into the heating block. Set a rapid heating rate (e.g., 10-20 °C/minute).[10] Observe the sample and record the approximate temperature at which it melts. Allow the apparatus to cool significantly before the next step.

-

Causality: This initial, fast determination saves time by quickly identifying the region of interest. It is not an accurate measurement but provides the necessary bounds for the precise determination to follow.[10] A fresh sample must be used for the next step, as the thermal history of the melted sample can alter its crystalline structure and subsequent melting behavior.[11][12]

-

-

Accurate Melting Point Determination (Slow Scan):

-

Action: Using a new capillary tube with a fresh sample, place it in the cooled apparatus. Rapidly heat to a temperature approximately 20 °C below the approximate melting point found in the previous step.[11] Then, decrease the heating rate to 1-2 °C per minute through the expected melting range.[12]

-

Causality: A slow heating rate is the most critical parameter for accuracy. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly causes the thermometer reading to lag behind the true temperature of the sample, leading to an erroneously high and broad melting range.

-

-

Data Recording and Interpretation:

-

Action: Record two temperatures: T1, the temperature at which the first droplet of liquid appears, and T2, the temperature at which the last solid crystal melts into a clear liquid.[11] The result is reported as a range: T1 - T2.

-

Causality: For a highly pure compound, this range should be narrow (typically < 1-2 °C). A wide range (> 3 °C) is a strong indicator of impurities, which disrupt the crystal lattice and cause the substance to melt over a broader temperature range and at a lower temperature than the pure compound.[3]

-

Workflow Visualization

The logical flow of this protocol can be visualized as follows:

Synthesis Context and Purity